molecular formula C6H11NO B1316937 1,4-Dimethylpyrrolidin-2-one CAS No. 2555-04-6

1,4-Dimethylpyrrolidin-2-one

Cat. No.: B1316937
CAS No.: 2555-04-6
M. Wt: 113.16 g/mol
InChI Key: AXSSJSFXWMOTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylpyrrolidin-2-one is an organic compound with the chemical formula C6H11NO. It is a colorless to yellow liquid with a faint amine odor . This compound is a derivative of pyrrolidinone, a five-membered lactam, and is known for its versatile applications in various fields of science and industry.

Preparation Methods

1,4-Dimethylpyrrolidin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-dimethyl-2-pyrrolidone with appropriate reagents under controlled conditions . Industrial production methods often involve the use of advanced chemical synthesis techniques to ensure high purity and yield. The reaction conditions typically include inert atmospheres and controlled temperatures to prevent unwanted side reactions .

Chemical Reactions Analysis

1,4-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,4-Dimethylpyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a solvent and a reagent in various organic synthesis reactions. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, including its use as a pharmaceutical intermediate . Additionally, it has industrial applications in the production of polymers and other advanced materials .

Comparison with Similar Compounds

1,4-Dimethylpyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives. These compounds share a common five-membered lactam structure but differ in their substituents and functional groups. For example, 4,4-dimethylpyrrolidin-2-one is another derivative with similar properties but different reactivity and applications . The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various specialized applications .

Properties

IUPAC Name

1,4-dimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-6(8)7(2)4-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSSJSFXWMOTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560012
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2555-04-6
Record name 1,4-Dimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 3
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 5
1,4-Dimethylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
1,4-Dimethylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.